cis-Aconitic acid

Descripción general

Descripción

El ácido acónico, también conocido como ácido propano-1,2,3-tricarboxílico, es un ácido orgánico con la fórmula molecular C6H6O6. Existe en dos formas isoméricas: ácido cis-acónico y ácido trans-acónico. El compuesto fue aislado por primera vez de la planta Aconitum napellus por el químico suizo Jacques Peschier en 1820 . El ácido acónico es un intermediario en el ciclo del ácido cítrico, específicamente en la isomerización del citrato a isocitrato, catalizada por la enzima aconitasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido acónico se puede sintetizar mediante la deshidratación del ácido cítrico utilizando ácido sulfúrico como agente deshidratante. La reacción procede de la siguiente manera:

(HO2CCH2)2C(OH)CO2H→HO2CCH=C(CO2H)CH2CO2H+H2O

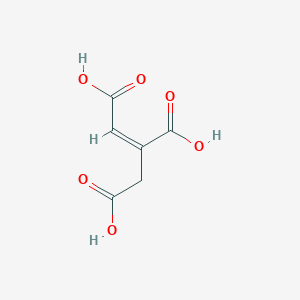

Esta reacción produce una mezcla de ácido cis-acónico y ácido trans-acónico {_svg_3}.

Métodos de producción industrial: La producción industrial de ácido acónico a menudo implica la extracción de la caña de azúcar y el sorgo dulce, donde se acumula como un ácido orgánico significativo. El proceso de extracción suele incluir el uso de materias primas renovables, lo que lo convierte en un método sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido acónico experimenta varias reacciones químicas, que incluyen:

Deshidratación: Como se mencionó, el ácido acónico se puede sintetizar mediante la deshidratación del ácido cítrico.

Descarboxilación: El ácido acónico se puede descarboxilar para producir ácido itaconico, especialmente en procesos de fermentación microbiana.

Formación de complejos de coordinación: El ácido acónico forma complejos de coordinación con metales, como el polímero de coordinación [Zn3(C6H3O6)2(H2O)6]n.

Reactivos y condiciones comunes:

Ácido sulfúrico: Se utiliza para la deshidratación del ácido cítrico para producir ácido acónico.

Fermentación microbiana: Ciertos hongos, como Aspergillus terreus, pueden convertir el ácido acónico en ácido itaconico mediante la descarboxilación.

Principales productos:

Ácido itaconico: Producido mediante la descarboxilación del ácido acónico.

Complejos de coordinación: Se pueden formar varios complejos metal-ácido acónico.

Aplicaciones Científicas De Investigación

Chemical and Industrial Applications

1. Biodegradable Polymers and Plastics

Cis-aconitic acid is recognized for its role in producing biodegradable polyesters. Its three carboxylic acid groups facilitate polymerization reactions, allowing for the synthesis of various biocompatible materials. For instance, it can be combined with glycerol to create polyesters suitable for tissue engineering applications . These polymers are particularly valuable in medical settings, where biocompatibility and biodegradability are critical.

2. Plasticizers and Surfactants

The compound serves as a plasticizer in the production of flexible plastics. Its incorporation into plastic formulations enhances the material's flexibility and durability. Additionally, this compound can function as a surfactant, improving the wetting and dispersing properties of formulations used in coatings and detergents .

3. Food Industry

In the food sector, this compound is utilized as an artificial flavoring agent to impart a nutty flavor to various products. It is also involved in food preservation processes due to its antimicrobial properties .

4. Metallurgical Applications

this compound is employed in metal surface preparation processes prior to welding. Its application helps clean surfaces and provides protective coatings that enhance the quality of welded joints .

Biological Applications

1. Metabolic Role

this compound plays a crucial role as an intermediate in the tricarboxylic acid (TCA) cycle, which is fundamental for cellular respiration in aerobic organisms. It contributes to energy production by participating in various biochemical pathways that generate ATP .

2. Antimicrobial Properties

Research indicates that this compound exhibits antifungal properties, making it a potential candidate for agricultural applications as a natural pesticide or nematicide against plant pathogens like Meloidogyne incognita . Its ability to inhibit microbial growth can also be leveraged to enhance food preservation techniques.

3. Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties, which could be beneficial in developing therapeutic agents for inflammatory diseases .

Table 1: Summary of Research Findings on this compound Applications

Notable Research Studies

- Production Enhancement via Metabolic Engineering : A study highlighted the engineering of Aspergillus pseudoterreus to enhance this compound production by manipulating specific metabolic pathways. The deletion of certain genes led to increased yields of this compound, showcasing its potential for industrial fermentation processes .

- Biocompatibility Assessments : Research on polyesters synthesized from this compound demonstrated their suitability for biomedical applications due to their biocompatibility and biodegradability, making them ideal candidates for scaffolds in tissue engineering .

- Antifungal Activity Exploration : Investigations into the antifungal properties of this compound revealed its effectiveness against various fungal pathogens, suggesting its application as a natural pesticide in sustainable agriculture .

Mecanismo De Acción

El ácido acónico ejerce sus efectos principalmente a través de su papel en el ciclo del ácido cítrico. Se convierte de citrato a isocitrato por la enzima aconitasa. Esta conversión implica la deshidratación del citrato a cis-aconitato, seguida de la rehidratación a isocitrato . Además, se ha demostrado que el ácido acónico inhibe la activación del factor nuclear kappa B, lo que contribuye a sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

El ácido acónico es similar a otros ácidos tricarboxílicos como el ácido cítrico y el ácido itaconico. Es único en su capacidad de formar isómeros cis y trans, que tienen propiedades químicas distintas .

Compuestos similares:

Ácido cítrico: Un intermediario clave en el ciclo del ácido cítrico, similar en estructura pero con un grupo hidroxilo adicional.

Ácido itaconico: Producido a partir de ácido acónico mediante descarboxilación, utilizado en la síntesis de polímeros.

Las formas isoméricas únicas del ácido acónico y su papel en los procesos biológicos e industriales lo convierten en un compuesto de gran interés en varios campos de investigación y aplicación.

Actividad Biológica

Introduction

Cis-aconitic acid, a tricarboxylic acid derivative, has gained attention in recent years due to its significant biological activities, particularly in the fields of immunology and inflammation. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and industrial applications.

Chemical Structure and Properties

This compound is an unsaturated tricarboxylic acid with the molecular formula . It plays a crucial role in various metabolic pathways, particularly as an intermediate in the citric acid cycle. Its decarboxylation leads to the production of itaconate, a compound known for its antibacterial and antiviral properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. A significant investigation demonstrated its efficacy in reducing inflammation in murine models of arthritis. The study reported that oral administration of this compound significantly decreased leukocyte accumulation in joint tissues and reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in THP-1 macrophages .

The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) activation, which is a critical pathway in inflammatory responses. The compound effectively reduced the phosphorylation of IκBα, a protein that regulates NF-kB activity, thereby diminishing its translocation to the nucleus .

Role in Immunity

This compound is also implicated in immune responses. The enzyme cis-aconitate decarboxylase (CAD), which converts cis-aconitate to itaconate, is upregulated during inflammatory responses. Itaconate has been shown to exert antimicrobial effects by inhibiting succinate dehydrogenase, thus altering metabolic pathways in pathogens like Salmonella enterica and Mycobacterium tuberculosis . This suggests that this compound may play a role in enhancing host defense mechanisms against infections.

Biotechnological Applications

This compound is not only relevant in biological contexts but also holds promise for industrial applications. It serves as a precursor for the biosynthesis of biodegradable polymers and surfactants. Recent advances have enabled engineered strains of Aspergillus species to produce high yields of aconitic acid through fermentation processes .

Study 1: Anti-Arthritic Effects

In a controlled study involving murine models, this compound was administered at varying doses (10, 30, and 90 mg/kg). The results indicated a dose-dependent reduction in joint inflammation and pain sensitivity, suggesting its potential use as an anti-arthritic agent .

Study 2: Bioconversion for Itaconate Production

A study focused on optimizing the bioconversion process from citrate to itaconate using engineered E. coli strains showed that increasing the expression of CAD significantly improved itaconate yields by enhancing the conversion efficiency from cis-aconitate . This highlights the importance of this compound not only as a bioactive compound but also as a key player in metabolic engineering.

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Aconitate Decarboxylases

| Enzyme | Source | Activity Level | pH Preference |

|---|---|---|---|

| CAD (Human) | Human | High | Neutral |

| CAD (Murine) | Mouse | Highest | Neutral |

| CAD (Aspergillus terreus) | Fungal | Moderate | Acidic |

Propiedades

IUPAC Name |

(Z)-prop-1-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCVFVGUGFEME-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883449 | |

| Record name | cis-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |

| Record name | Aconitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

542.00 to 543.00 °C. @ 760.00 mm Hg | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |

CAS No. |

585-84-2, 499-12-7 | |

| Record name | cis-Aconitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACONITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5471ZHRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C (WITH DECOMP), 125 °C | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.